N-benzyl-3-(oxolan-2-yl)butanamide
Description
Properties
IUPAC Name |
N-benzyl-3-(oxolan-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12(14-8-5-9-18-14)10-15(17)16-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBJRIFKIORSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCC1=CC=CC=C1)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(oxolan-2-yl)butanamide can be achieved through several methods. One common approach involves the reaction of benzylamine with 3-(oxolan-2-yl)butanoic acid under appropriate conditions to form the desired amide. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(oxolan-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxolan ring or the amide group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can be used for electrophilic substitution, while nucleophiles like hydroxide (OH⁻) or amines can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-benzyl-3-(oxolan-2-yl)butanamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism by which N-benzyl-3-(oxolan-2-yl)butanamide exerts its effects depends on its interaction with molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved would depend on the context of its use, such as inhibiting an enzyme in a biochemical assay or modulating receptor activity in a pharmacological study.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between N-benzyl-3-(oxolan-2-yl)butanamide and related compounds:
Physicochemical and Application Differences
- Reactivity: Unlike the β-ketoamides in , the target compound lacks a ketone group, limiting its participation in keto-enol tautomerism or nucleophilic attacks at the β-position.
- Catalytic Utility : The hydroxyl and benzoyl groups in ’s compound enable metal coordination, whereas the target compound’s ether and benzyl groups are less likely to support such applications unless modified.
Research Findings and Limitations
- Functional Group Impact : The absence of a β-keto group in the target compound may limit its utility as a chemical intermediate but expand its stability for pharmaceutical applications.
- Knowledge Gaps: Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided evidence, necessitating further experimental validation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-benzyl-3-(oxolan-2-yl)butanamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of precursors like 2-aminothiophenols or coupling of benzylamine derivatives with oxolane-containing intermediates. For example, cyclization reactions may require anhydrous conditions and catalysts (e.g., Lewis acids) to achieve yields >70% . Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for minimizing side products .
Q. What structural features of this compound contribute to its biological activity?
- Methodological Answer : The oxolane (tetrahydrofuran) ring enhances lipophilicity, improving membrane permeability, while the benzyl group provides steric bulk that may influence target binding. Substitutions on the benzyl group (e.g., electron-withdrawing groups) can modulate electronic properties and biological efficacy .
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease panels) due to the compound’s potential to act as a biochemical probe. Use fluorescence-based or colorimetric assays to quantify IC₅₀ values. For cytotoxicity screening, employ cell viability assays (MTT or resazurin) in cancer cell lines, with positive controls like doxorubicin .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Perform comparative structural analysis with analogs (e.g., substituting the oxolane ring with pyridine or altering benzyl substituents) to isolate activity drivers. Use molecular docking to predict binding affinities and validate with isothermal titration calorimetry (ITC) to reconcile discrepancies between computational and experimental results .
Q. What strategies optimize enantioselective synthesis of this compound?
- Methodological Answer : Lipase-catalyzed asymmetric synthesis (e.g., using Candida antarctica lipase B) in non-polar solvents (hexane or toluene) can achieve >90% enantiomeric excess. Solvent polarity adjustments are critical: low polarity enhances enzyme stability and selectivity .
Q. How does this compound interact with biological targets at the molecular level?
- Methodological Answer : Conduct X-ray crystallography or cryo-EM of the compound bound to its target (e.g., a kinase or receptor) to identify key interactions (e.g., hydrogen bonding with the oxolane oxygen or π-π stacking with the benzyl group). Pair with mutagenesis studies to validate binding site residues .
Q. What analytical techniques are most effective for characterizing crystallographic properties?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides bond-length and angle data, while powder XRD assesses purity and polymorphism. Pair with DFT calculations to correlate experimental and theoretical structural parameters .
Q. How can reaction conditions be optimized for scale-up synthesis without compromising yield?
- Methodological Answer : Use Design of Experiments (DoE) to test variables like catalyst loading, solvent volume, and reaction time. For cyclization steps, microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
